

Physicochemical properties of 2-Chloro-4-fluoro-1-isopropoxybenzene

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Compound of Interest

Compound Name: 2-Chloro-4-fluoro-1-isopropoxybenzene

Cat. No.: B1597766

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An In-Depth Technical Guide to the Physicochemical Properties of **2-Chloro-4-fluoro-1-isopropoxybenzene**

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-4-fluoro-1-isopropoxybenzene is a halogenated aromatic ether that serves as a valuable building block in medicinal chemistry and materials science. Its specific substitution pattern—featuring a chlorine atom, a fluorine atom, and an isopropoxy group on a benzene ring—offers a unique combination of lipophilicity, polarity, and metabolic stability markers that are of significant interest in the design of novel chemical entities. As a key intermediate, understanding its fundamental physicochemical properties is paramount for its effective use in synthesis, process development, and quality control.

This guide provides a comprehensive overview of the core physicochemical characteristics of **2-Chloro-4-fluoro-1-isopropoxybenzene**, offering field-proven insights into its analysis and handling. The methodologies described are grounded in established analytical principles to ensure reliability and reproducibility in a research and development setting.

Chemical Identity and Molecular Structure

The unique arrangement of substituents on the benzene core dictates the molecule's reactivity and physical properties. The electronegative halogen atoms and the bulky isopropoxy group create a distinct electronic and steric profile.

- IUPAC Name: 2-Chloro-4-fluoro-1-(propan-2-yloxy)benzene
- CAS Number: 202982-71-6[\[1\]](#)
- Molecular Formula: C₉H₁₀ClFO[\[1\]](#)

The structure of the molecule is visualized below.

Caption: Chemical structure of **2-Chloro-4-fluoro-1-isopropoxybenzene**.

Core Physicochemical Properties

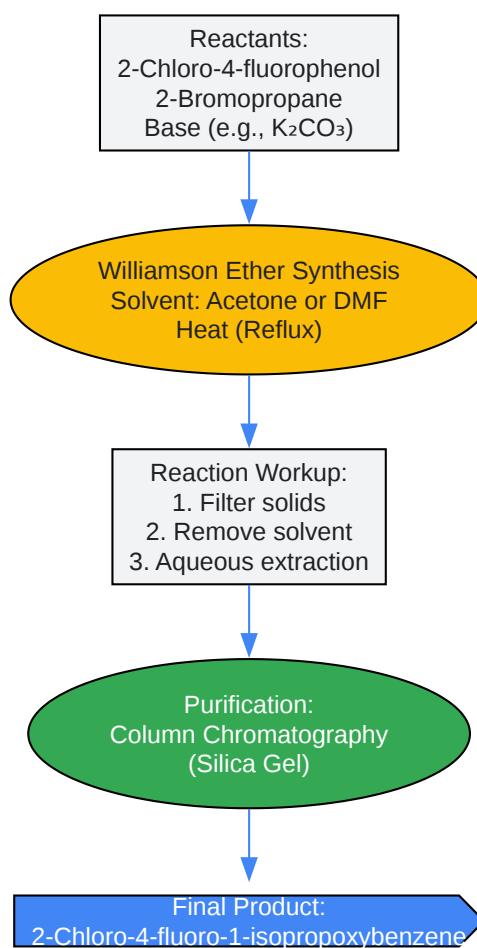
The physical state and solubility of a compound are critical parameters for reaction setup, purification, and formulation. While extensive experimental data for this specific compound is not widely published, we can compile its known properties and make informed predictions.

Property	Value	Source
Molecular Weight	188.6 g/mol	[1]
Purity (Typical)	≥96%	[1]
Appearance	Likely a colorless to pale yellow liquid or low-melting solid	Inferred from similar structures
Boiling Point	Not experimentally determined; predicted to be >200 °C	Inferred from similar structures
Melting Point	Not experimentally determined	-
Solubility	Insoluble in water; soluble in common organic solvents (e.g., Dichloromethane, Ethyl Acetate, Methanol, THF)	Inferred from structure

Proposed Synthesis Pathway

Understanding the synthesis of a research chemical is crucial for anticipating potential impurities. A common and efficient method for preparing aryl ethers such as this is the Williamson ether synthesis. This pathway involves the reaction of a substituted phenol with an alkyl halide under basic conditions.

The proposed two-step logical workflow is outlined below.



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Caption: Proposed Williamson ether synthesis workflow.

Causality of Experimental Choices:

- **Base Selection:** A moderately strong, non-nucleophilic base like potassium carbonate (K_2CO_3) is chosen to deprotonate the phenol without competing in the substitution reaction.

- Solvent Choice: A polar aprotic solvent like acetone or DMF is used to dissolve the ionic intermediates (phenoxide) while not interfering with the nucleophilic attack.
- Purification: Silica gel chromatography is the standard method for removing unreacted starting materials and any potential side products, such as C-alkylated species.

Analytical Characterization and Quality Control

Rigorous analytical characterization is essential to confirm the identity and purity of the compound. High-Performance Liquid Chromatography (HPLC) is the primary technique for purity assessment due to its high resolution and sensitivity.

Protocol 1: Purity Determination by Reversed-Phase HPLC-UV

This protocol outlines a standard method for assessing the purity of **2-Chloro-4-fluoro-1-isopropoxybenzene**. The principle relies on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (C18) and a polar mobile phase.

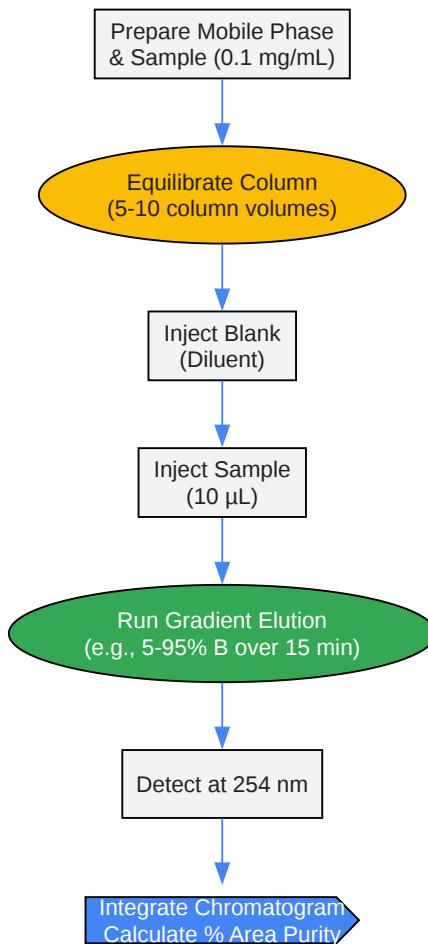
Expertise & Causality:

- Column Choice: A C18 column is the workhorse for reversed-phase chromatography, providing excellent retention and separation for moderately nonpolar aromatic compounds like the target molecule.
- Mobile Phase: A gradient of water and acetonitrile is used to ensure that both polar and nonpolar impurities can be eluted and resolved from the main product peak. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve peak shape by suppressing interactions with residual silanols on the silica support.^[2]
- Sample Preparation: The sample is dissolved in a solvent mixture similar to the mobile phase to ensure good peak shape upon injection.^[2] Filtering the sample is a critical step to prevent particulates from damaging the HPLC column and system.^[2]

Methodology:

- System Preparation:

- HPLC System: Agilent 1260 Infinity II or equivalent with UV detector.
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection Wavelength: 254 nm.
- Sample Preparation (Self-Validating System):
 - Prepare a stock solution by accurately weighing ~10 mg of **2-Chloro-4-fluoro-1-isopropoxybenzene** into a 10 mL volumetric flask.
 - Dissolve and dilute to the mark with a 50:50 mixture of Acetonitrile and Water. This creates a 1 mg/mL stock.
 - Prepare the working solution by diluting the stock solution 1:10 (e.g., 1 mL of stock into a 10 mL flask) with the same diluent to a final concentration of 0.1 mg/mL.
 - Filter the working solution through a 0.45 µm syringe filter into an HPLC vial. This is a critical step to ensure the removal of any particulates.[\[2\]](#)
- Analysis Workflow:



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Caption: HPLC analysis workflow for purity determination.

- Data Interpretation:
 - The purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.
 - Expected Retention Time: Will vary by system, but should be well-retained under these conditions.
 - Potential Impurities: Look for small peaks corresponding to unreacted 2-chloro-4-fluorophenol (earlier eluting) or potential side products.

Expected Spectroscopic Signatures

- ^1H NMR (Proton NMR): The spectrum should show characteristic signals for the aromatic protons, a septet for the isopropyl CH, and a doublet for the two equivalent methyl groups of the isopropoxy substituent. The aromatic signals will be split due to coupling with each other and with the fluorine atom.
- ^{13}C NMR (Carbon NMR): The spectrum will show nine distinct carbon signals corresponding to the molecular formula. The carbon attached to the fluorine will show a large one-bond C-F coupling constant.
- Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M^+) and a characteristic $\text{M}+2$ peak with approximately one-third the intensity, which is indicative of the presence of a single chlorine atom.

Safety and Handling

While a specific Safety Data Sheet (SDS) for this compound is not readily available, precautions should be based on chemically related halogenated aromatic compounds.[\[3\]](#)[\[4\]](#)

- General Handling: Handle in accordance with good industrial hygiene and safety practices.
[\[3\]](#)
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, protective gloves, and a lab coat to prevent skin exposure.[\[3\]](#)
- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.
- First Aid:
 - Skin Contact: Wash off immediately with plenty of soap and water.[\[3\]](#)
 - Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.[\[3\]](#)
 - Ingestion: If swallowed, call a poison center or doctor/physician if you feel unwell.[\[3\]](#)
- Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.

Conclusion

2-Chloro-4-fluoro-1-isopropoxybenzene is a key chemical intermediate with a defined set of physicochemical properties. Its identity, purity, and structure can be reliably confirmed using standard analytical techniques such as HPLC, NMR, and MS. Proper handling and storage, guided by safety protocols for related halogenated aromatics, are essential for its safe application in research and development. This guide provides the foundational knowledge and practical protocols required for scientists to confidently utilize this compound in their synthetic endeavors.

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